molecular formula C6H5BrN2O2 B1631767 Methyl 3-Bromopyrazine-2-carboxylate CAS No. 51171-02-9

Methyl 3-Bromopyrazine-2-carboxylate

Cat. No. B1631767
CAS RN: 51171-02-9
M. Wt: 217.02 g/mol
InChI Key: CMITUAXQMWSHLL-UHFFFAOYSA-N
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Description

“Methyl 3-Bromopyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H5BrN2O2 . It is used in the field of pharmaceutical intermediates and belongs to the class of heterocyclic compounds known as pyrazines .


Synthesis Analysis

The synthesis of “this compound” involves various chemical reactions. For instance, it has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl- [1,2,4]triazolo [1,5- a] pyrazines . Another synthesis method involves the C-C Pd-catalyzed Suzuki-Miyaura cross-coupling of methyl 3-bromothieno [3,2- b ]pyridine-2-carboxylate with (hetero)aryl pinacol boranes, trifluoro potassium boronate salts or boronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyrazine ring substituted with a bromine atom and a carboxylate ester group .


Chemical Reactions Analysis

“this compound” can participate in various chemical reactions. For example, it can react with isocyanates and aroyl chlorides for conversion to pteridinediones .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 217.02 g/mol . It has a density of 1.7±0.1 g/cm3, a boiling point of 264.7±35.0 °C at 760 mmHg, and a melting point of 44ºC . The compound has a flash point of 113.9±25.9 °C .

Scientific Research Applications

Solvent and Copper Ion-Induced Synthesis

A study by Huang et al. (2017) reported the solvent and copper ion-induced synthesis of Pyridyl–Pyrazole-3-One derivatives, focusing on their crystal structure and cytotoxicity. This work highlights the chemical versatility of pyrazine derivatives in synthesizing novel compounds with potential applications in tumor cell line cytotoxicity, showcasing their selectivity and potential in medicinal chemistry (Q. Huang et al., 2017).

Homogeneous Catalytic Aminocarbonylation

Takács et al. (2007) explored the homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, leading to the synthesis of N-substituted nicotinamide related compounds. This process utilizes pyrazine derivatives as intermediates, emphasizing their role in creating biologically significant molecules (A. Takács et al., 2007).

Electrocatalytic Carboxylation

Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, demonstrating an eco-friendly and efficient method to synthesize aminonicotinic acid, a derivative of pyrazine. This study showcases the potential of pyrazine derivatives in green chemistry applications (Q. Feng et al., 2010).

Corrosion Inhibition Performance

Research on the corrosion inhibition performance of pyrazine derivatives by Obot and Gasem (2014) and a comparative study by Kr et al. (2014) on steel surfaces highlighted the potential of these compounds as effective corrosion inhibitors, offering insights into their practical applications in protecting metals (I. Obot & Z. Gasem, 2014); (Sourav Kr et al., 2014).

Rhodium-Catalyzed Direct Carboxylation

A study by Mizuno et al. (2011) on the Rhodium(I)-catalyzed direct carboxylation of arenes with CO2 via chelation-assisted C-H bond activation presented an innovative approach to synthesizing carboxylated products. This research further emphasizes the utility of pyrazine derivatives in the field of carbon dioxide fixation and organic synthesis (H. Mizuno et al., 2011).

Safety and Hazards

“Methyl 3-Bromopyrazine-2-carboxylate” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

properties

IUPAC Name

methyl 3-bromopyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMITUAXQMWSHLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80536650
Record name Methyl 3-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51171-02-9
Record name Methyl 3-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80536650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromopyrazine-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of methyl 3-amino-2-pyrazinecarboxylate (13.06 mmol, 2 g) in hydrobromic acid (13.06 mmol, 7.4 ml, 1.057 g) at 0° C. was added bromine (38.9 mmol, 2 mL, 6.22 g) drop wise and then a solution of sodium nitrite (33.3 mmol, 2.3 g) in water (4 mL). The reaction was stirred for 2 h at 0° C. and the reaction mixture was extracted with CH2Cl2. Organic layer was dried and evaporated to give crude methyl 3-bromopyrazine-2-carboxylate 101 (1.2 gr, 43%). (m/z)=217 and 219 (M+H)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a rapidly stirring heterogeneous mixture of 3-aminopyrazine-2-carboxylic acid methyl ester (2.00 g, 13.1 mmol) in 48% hydrobromic acid (7.9 mL) cooled to 0° C. was added bromine (2.00 mL, 6.2 g, 38.8 mmol) dropwise over 5 minutes. Then a solution of sodium nitrite (2.27 g, 32.8 mmol) in 9.5 mL of water was added dropwise over 10 minutes. The reaction mixture was stirred at 0° C. for 15-30 minutes and then basified with 60 mL of saturated sodium bicarbonate solution and extracted with ethyl acetate followed by chloroform. The combined organic extracts were dried over magnesium sulfate and concentrated under reduced pressure. The residue obtained was flash chromatographed on silica gel eluting with mixtures of hexane and ethyl acetate to afford the title compound (1.265 g, 46%). m.p. 43.5°-44° C. 1H NMR (CDCl3, 300 MHz) δ 4.04 (s, 3H), 8.50 (bs, 1H), 8.60 (bs, 1H). MS (DCl/NH3) m/e 217/219 (M+H)+, 234/236 (M+H+NH3)+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
2.27 g
Type
reactant
Reaction Step Three
Name
Quantity
9.5 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
Yield
46%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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